molecular formula C5H3Br2N3O2 B1267288 3-Amino-5,6-dibromopyrazine-2-carboxylic acid CAS No. 502143-36-4

3-Amino-5,6-dibromopyrazine-2-carboxylic acid

Cat. No. B1267288
M. Wt: 296.9 g/mol
InChI Key: WBXGRVZPMSJEMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid and related compounds involves multiple steps, starting from pyrazine derivatives. For example, a three-step synthesis starting from pyrazine-2,3-dicarboxylic acid is documented, showcasing an efficient pathway to the title compound with a 55% overall yield (Buckland, 1980).

Molecular Structure Analysis

The molecular structure of 3-Amino-5,6-dibromopyrazine-2-carboxylic acid derivatives displays extensive intra- and intermolecular hydrogen bonding, contributing to its stability and reactivity. The planar molecules exhibit π-π interactions, indicating potential for materials science applications (Dobson & Gerkin, 1996).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-5,6-dibromopyrazine-2-carboxylic acid derivatives are diverse. UV-induced photochemistry can lead to new isomers and conformers through processes like trans/cis-COOH isomerization and amino-imino tautomerization, demonstrating the compound's reactive versatility (Pagacz-Kostrzewa et al., 2021).

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on compounds related to 3-Amino-5,6-dibromopyrazine-2-carboxylic acid, such as 3-Aminopyrazine-2-carboxylic acid, has focused on understanding their molecular structure and the extensive network of intra- and intermolecular hydrogen bonds. These hydrogen bonds play a significant role in determining the properties of the compounds, such as their displacement parameters and molecular stacking behaviors (Dobson & Gerkin, 1996).

Electrocatalytic Carboxylation

Electrocatalytic carboxylation studies, though conducted on similar compounds like 2-amino-5-bromopyridine, have investigated the potential for carbon dioxide utilization. These studies are crucial for developing new methodologies for carbon capture and synthesis of carboxylic acids (Feng, Huang, Liu, & Wang, 2010).

Synthesis Improvement

Efforts have been made to improve the synthesis of compounds such as 3-aminopyrazine-2-carboxylic acid, starting from other related compounds. These studies are significant for enhancing the yield and efficiency of producing these compounds, which can be valuable in various applications (Buckland, 1980).

Photochemistry and Molecular Structure

Research has also been conducted on the UV-induced photochemistry and molecular structure of similar compounds, like 3-aminopyrazine-2-carboxylic acid. This research is crucial for understanding the behavior of these compounds under UV irradiation, which can lead to the formation of new conformers and isomers (Pagacz-Kostrzewa, Mucha, Gul, & Wierzejewska, 2021).

Spectral Characterization and Complex Formation

Studies on compounds like 3-aminopyrazine-2-carboxylic acid have also explored their potential to form complexes with various metals, characterized by spectral, conductivity, and magnetic measurements. This research is relevant for the potential use of these compounds in coordination chemistry and material science (Mostafa, Gabr, El-Asmy, & Emam, 2009).

properties

IUPAC Name

3-amino-5,6-dibromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N3O2/c6-2-3(7)10-4(8)1(9-2)5(11)12/h(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXGRVZPMSJEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Br)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310213
Record name 3-amino-5,6-dibromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,6-dibromopyrazine-2-carboxylic acid

CAS RN

502143-36-4
Record name 3-amino-5,6-dibromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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